N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is an organic compound with the molecular formula C18H30N2O5 It is characterized by the presence of a phenylacetamide core substituted with bis(2-(2-methoxyethoxy)ethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide typically involves the reaction of 3-nitroaniline with bis(2-(2-methoxyethoxy)ethyl)amine under specific conditions. The nitro group is first reduced to an amino group, followed by acetylation to form the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as solvent recovery and recycling.
Chemical Reactions Analysis
Types of Reactions
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylacetamide derivatives.
Scientific Research Applications
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-(2-methoxyethoxy)ethyl)amino groups may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(bis(2-methoxyethyl)amino)phenyl)acetamide
- N-(4-(bis(2-methoxyethyl)amino)phenyl)acetamide
Uniqueness
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(2-(2-methoxyethoxy)ethyl)amino groups enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds .
Properties
CAS No. |
82170-75-0 |
---|---|
Molecular Formula |
C18H30N2O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-[bis[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H30N2O5/c1-16(21)19-17-5-4-6-18(15-17)20(7-9-24-13-11-22-2)8-10-25-14-12-23-3/h4-6,15H,7-14H2,1-3H3,(H,19,21) |
InChI Key |
NVYTZVHZLMIWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCOCCOC)CCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.